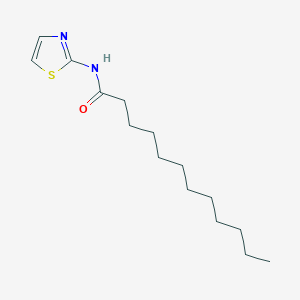

N-(Thiazol-2-yl)dodecanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H26N2OS |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

N-(1,3-thiazol-2-yl)dodecanamide |

InChI |

InChI=1S/C15H26N2OS/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-15-16-12-13-19-15/h12-13H,2-11H2,1H3,(H,16,17,18) |

InChI Key |

RWHXMKAVMHLZJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=NC=CS1 |

Origin of Product |

United States |

Synthesis from Modified Dodecanoic Acids:

The most straightforward approach is to synthesize analogs with variations in the alkyl chain by using the corresponding modified dodecanoyl chloride for the acylation of 2-aminothiazole. This allows for the introduction of branching, unsaturation, or cyclic structures within the chain.

Table 2: Examples of N-(Thiazol-2-yl)dodecanamide Analogs from Modified Carboxylic Acids

| Modified Carboxylic Acid | Corresponding Acyl Chloride | Resulting Analog |

| 12-Hydroxydodecanoic acid | 12-Hydroxydodecanoyl chloride | N-(Thiazol-2-yl)-12-hydroxydodecanamide |

| Dodec-11-enoic acid | Dodec-11-enoyl chloride | N-(Thiazol-2-yl)dodec-11-enamide |

| Cyclohexylhexanoic acid | Cyclohexylhexanoyl chloride | N-(Thiazol-2-yl)-6-cyclohexylhexanamide |

Post Synthetic Modification of the Alkyl Chain:

While less common for long alkyl chains, certain modifications can be introduced post-synthesis. For example, if an analog with a terminal double bond is synthesized (e.g., N-(Thiazol-2-yl)dodec-11-enamide), this double bond can be further functionalized through reactions such as epoxidation, dihydroxylation, or hydrogenation.

N-Alkylation of the Amide:

The amide nitrogen itself can be alkylated, although this is challenging and typically requires strong bases and alkylating agents. mdpi.com Microwave-assisted methods have been developed for the N-alkylation of amides, which can proceed under milder conditions. mdpi.com This modification would result in a tertiary amide, which would disrupt the hydrogen bonding capability of the N-H group.

C-Alkylation of the Amide:

Recent advancements have also enabled the C-alkylation of amides at the α-position to the carbonyl group. rsc.org This would involve the deprotonation of the α-carbon followed by reaction with an electrophile, allowing for the introduction of substituents directly adjacent to the carbonyl.

By employing these synthetic strategies, a diverse range of N-(Thiazol-2-yl)dodecanamide analogs can be generated, facilitating a thorough investigation of its structure-activity relationships.

Advanced Spectroscopic and Structural Elucidation Studies of N Thiazol 2 Yl Dodecanamide

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a definitive technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For N-(Thiazol-2-yl)dodecanamide, the molecular formula is C₁₅H₂₆N₂OS. The exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). In HRMS analysis, the compound is typically ionized, often by protonation to form the [M+H]⁺ ion. The theoretically calculated m/z for this protonated species is compared against the experimentally measured value. A close correlation, typically within a few parts per million (ppm), confirms the molecular formula.

Table 1: Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₅H₂₇N₂OS⁺ | 283.1838 |

| [M+Na]⁺ | C₁₅H₂₆N₂OSNa⁺ | 305.1658 |

The experimental detection of an ion at m/z ≈ 283.1838 would provide strong evidence for the successful synthesis and purity of this compound, confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the thiazole (B1198619) ring, the amide group, and the dodecyl (lauryl) chain. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Thiazole Protons: The two protons on the thiazole ring (H-4' and H-5') are expected to appear as doublets in the aromatic region, typically between δ 7.0 and δ 7.5 ppm. Their mutual coupling (³JHH) would result in a characteristic splitting pattern.

Amide Proton: The N-H proton of the amide linkage is anticipated to appear as a broad singlet, typically in the downfield region (δ 8.0-10.0 ppm), with its exact position being sensitive to solvent and concentration.

Dodecyl Chain Protons: The aliphatic chain will produce a series of signals in the upfield region (δ 0.8-2.5 ppm). The terminal methyl group (-CH₃) will appear as a triplet around δ 0.8-0.9 ppm. The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) will be the most downfield of the chain signals, appearing as a triplet around δ 2.3-2.5 ppm. The other methylene groups (-[CH₂]₉-) will overlap to form a broad multiplet between δ 1.2 and δ 1.7 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Predicted for CDCl₃ solvent

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH- (Amide) | ~9.5 | broad singlet |

| H-5' (Thiazole) | ~7.4 | doublet |

| H-4' (Thiazole) | ~7.1 | doublet |

| -CH₂-C=O | ~2.4 | triplet |

| -(CH₂)₉- | ~1.3 | multiplet |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Thiazole Carbons: The three carbon atoms of the thiazole ring are expected to resonate in the δ 110-160 ppm range. The carbon atom C-2', bonded to the amide nitrogen, is expected to be the most downfield of the three.

Carbonyl Carbon: The amide carbonyl carbon (-C=O) typically gives a characteristic signal in the downfield region, around δ 170-175 ppm japsonline.com.

Dodecyl Chain Carbons: The carbons of the aliphatic chain will appear in the upfield region (δ 14-40 ppm). The terminal methyl carbon is the most shielded (lowest δ), while the carbon adjacent to the carbonyl (α-C) will be the most deshielded of the chain carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predicted for CDCl₃ solvent

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Amide) | ~172 |

| C-2' (Thiazole) | ~158 |

| C-4' (Thiazole) | ~138 |

| C-5' (Thiazole) | ~115 |

| -CH₂-C=O | ~38 |

| -(CH₂)₉- | ~22-32 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to confirm the connectivity within the thiazole ring (H-4' to H-5') and along the dodecyl chain, showing correlations between adjacent methylene groups and between the α-CH₂ and its neighbor.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the thiazole proton signals to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A moderate to sharp absorption band around 3300-3250 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C-H Stretches: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) arising from the C-H stretching vibrations of the long aliphatic dodecyl chain.

C=O Stretch (Amide I band): A very strong, sharp absorption band in the region of 1680-1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a secondary amide masterorganicchemistry.com.

N-H Bend (Amide II band): A strong band around 1550-1520 cm⁻¹ resulting from the N-H bending vibration coupled with C-N stretching nih.gov.

C=N and C=C Stretches: Absorptions corresponding to the C=N and C=C stretching vibrations within the thiazole ring are expected in the 1600-1450 cm⁻¹ region.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3300 - 3250 | Medium |

| C-H Stretch | Alkane | 2950 - 2850 | Strong |

| C=O Stretch (Amide I) | Amide | 1680 - 1650 | Strong, Sharp |

| N-H Bend (Amide II) | Amide | 1550 - 1520 | Strong |

| C=N / C=C Stretch | Thiazole Ring | 1600 - 1450 | Medium-Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption is characteristic of conjugated systems and chromophores.

In this compound, the primary chromophore is the N-(thiazol-2-yl)acetamide moiety. The conjugated system of the thiazole ring and the amide group will give rise to electronic transitions. The long, saturated dodecyl chain does not absorb in the UV-Vis range and acts as an auxochrome. The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* and possibly n → π* transitions. The π → π* transitions, typically of higher energy, are expected to produce strong absorption bands, while the n → π* transitions, involving non-bonding electrons on the nitrogen, sulfur, and oxygen atoms, are generally weaker. For similar thiazole derivatives, absorption bands are often observed in the 250-300 nm range.

Table 5: Expected UV-Vis Absorption Data for this compound In a solvent such as ethanol (B145695) or methanol

| Electronic Transition | Chromophore | Expected λ_max (nm) |

|---|

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters such as the crystal system, space group, and unit cell dimensions. This data is fundamental for understanding the molecule's conformation and intermolecular interactions in the solid state.

Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), no crystallographic information file (CIF) or associated crystal structure data for this compound has been found in the public domain. Consequently, the definitive solid-state structure, including its crystal system, space group, and precise molecular geometry, remains to be experimentally determined and reported.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This analysis is critical for verifying the empirical formula of a synthesized molecule and ensuring its purity. For this compound, with a molecular formula of C₁₅H₂₆N₂OS, the theoretical elemental composition can be calculated. However, experimental verification is essential.

A comprehensive search of the scientific literature did not yield any published reports containing experimental elemental analysis data for this compound. Therefore, a comparison between theoretical and experimental values to confirm its elemental composition is not possible at this time.

Table 2: Elemental Analysis Data for this compound (C₁₅H₂₆N₂OS)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 64.24 | Data not available |

| Hydrogen (H) | 9.34 | Data not available |

| Nitrogen (N) | 9.99 | Data not available |

| Oxygen (O) | 5.70 | Data not available |

Computational Chemistry and in Silico Investigations of N Thiazol 2 Yl Dodecanamide

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. These methods provide insights into electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior and designing new molecules.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. acs.orgnih.gov A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov

For N-(Thiazol-2-yl)dodecanamide, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring, which contains nitrogen and sulfur atoms with available lone pairs of electrons. The LUMO, conversely, would likely be distributed across the electron-accepting amide group, particularly the carbonyl (C=O) moiety. nih.gov Electrons in the HOMO are the most available to participate in reactions with electrophiles, while the LUMO represents the most accessible orbital for accepting electrons from a nucleophile. youtube.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov DFT calculations would precisely determine the energies of these orbitals and predict sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

| Dipole Moment | ~3.5 Debye | Indicates overall molecular polarity |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. semanticscholar.orgmdpi.com The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different charge regions.

For this compound, an MEP analysis would highlight:

Negative Potential (Red/Yellow): Regions of high electron density, which are prone to electrophilic attack. These would be concentrated around the nitrogen and sulfur atoms of the thiazole ring and the carbonyl oxygen of the amide group. nih.gov These sites are potential hydrogen bond acceptors.

Positive Potential (Blue): Regions of low electron density or electron deficiency, susceptible to nucleophilic attack. The most positive region would be located around the hydrogen atom of the amide (N-H) group, making it a strong hydrogen bond donor. mdpi.com

Neutral Potential (Green): Regions with balanced charge, characteristic of the long, nonpolar dodecyl (C12) alkyl chain. This large hydrophobic region is significant for interactions driven by the hydrophobic effect.

This visual representation is crucial for understanding how the molecule would orient itself when approaching a biological receptor or another molecule. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijirt.org It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.commdpi.com

Prediction of Binding Modes and Affinities with Biological Receptors

Given the prevalence of the thiazole scaffold in pharmacologically active compounds, this compound could be docked against various biological targets. mdpi.comresearchgate.net For instance, N-(thiazol-2-yl)-benzamide and related structures have been investigated as inhibitors of various enzymes and receptors. semanticscholar.orgnih.gov Molecular docking simulations for this compound would predict its binding pose within the active site of a target protein and estimate its binding affinity, often expressed as a docking score or binding energy (in kcal/mol). ijirt.orgmdpi.com A lower (more negative) binding energy suggests a more stable and favorable interaction. rsc.org

Table 2: Illustrative Molecular Docking Results Against Hypothetical Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Potential Interactions |

| Kinase A | -8.5 | H-bond with Asp165 (amide N-H), H-bond with Glu91 (thiazole N), Hydrophobic interactions with Leu25, Val33, Ala52 (dodecyl chain) |

| Nuclear Receptor B | -7.9 | H-bond with Arg394 (carbonyl O), Hydrophobic interactions with Met348, Leu450 (dodecyl chain) |

| Protease C | -6.2 | H-bond with Gly143 (carbonyl O), Pi-sulfur interaction with Phe41 (thiazole S) |

Identification of Key Interacting Residues and Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of this compound and docking results, a pharmacophore model can be developed. nih.gov

Key pharmacophoric features would likely include:

One Hydrogen Bond Donor: The amide (N-H) group.

Two Hydrogen Bond Acceptors: The amide carbonyl oxygen (C=O) and the thiazole nitrogen atom.

One Aromatic/Heterocyclic Ring: The thiazole ring, capable of pi-pi or pi-sulfur interactions.

One Large Hydrophobic Feature: The dodecyl aliphatic chain.

Identifying these features and the key amino acid residues they interact with (e.g., specific glutamic acid, arginine, or leucine (B10760876) residues) is crucial for rational drug design and optimizing lead compounds to improve potency and selectivity. ijirt.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex, observe conformational changes, and refine the understanding of the binding event. nih.gov

For a complex of this compound and a target protein, an MD simulation would track the system's trajectory over nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be calculated. A stable RMSD value over the simulation time indicates that the ligand remains securely bound in its initial docked pose. Furthermore, Root Mean Square Fluctuation (RMSF) analysis would reveal the flexibility of different parts of the molecule and protein, highlighting which residues are most involved in the interaction. nih.gov The persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation would provide strong evidence for a stable and meaningful interaction. nih.gov

In Silico Assessment of Bioavailability and Drug-Likeness

The foundation of this in silico analysis lies in the evaluation of key physicochemical properties. These properties are instrumental in determining how the compound will be absorbed, distributed throughout the body, and whether it possesses characteristics common to other orally active drugs. The most widely recognized framework for this assessment is Lipinski's Rule of Five.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.org The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (log P) not greater than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

The calculated physicochemical properties of this compound are presented in the table below and evaluated against Lipinski's criteria.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 296.47 g/mol | < 500 | Yes |

| logP (Octanol-Water Partition Coefficient) | 4.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

As the data indicates, this compound does not violate any of the criteria set forth by Lipinski's Rule of Five. This high level of compliance suggests a favorable profile for oral bioavailability. Its molecular weight is well within the preferred range for passive diffusion across biological membranes. The predicted logP value indicates a good balance between hydrophilicity and lipophilicity, which is crucial for both solubility in aqueous biological fluids and partitioning into lipidic membranes. Furthermore, the low number of hydrogen bond donors and acceptors suggests that the desolvation penalty upon entering a nonpolar environment, such as a cell membrane, will not be excessively high.

Other Drug-Likeness and Bioavailability Parameters

Beyond Lipinski's rule, other computational parameters are often considered to provide a more nuanced prediction of a compound's bioavailability. These include the Topological Polar Surface Area (TPSA) and the number of rotatable bonds, which are key components of Veber's rules for oral bioavailability.

The Topological Polar Surface Area is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. wikipedia.org It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. wikipedia.org Molecules with a TPSA of 140 Ų or less are generally considered to have good oral bioavailability. researchgate.net The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A lower number of rotatable bonds is generally associated with better oral bioavailability.

The table below summarizes these additional predicted parameters for this compound.

| Parameter | Predicted Value | General Guideline for Good Oral Bioavailability | Compliance |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 58.2 Ų | ≤ 140 Ų | Yes |

| Number of Rotatable Bonds | 10 | ≤ 10 | Yes |

The predicted TPSA for this compound is 58.2 Ų, which is significantly below the 140 Ų threshold, suggesting excellent potential for intestinal absorption. researchgate.net This value also suggests that the compound may have the ability to penetrate the blood-brain barrier, as a TPSA of less than 90 Ų is often considered a prerequisite for central nervous system activity. wikipedia.org The number of rotatable bonds is at the upper limit of the generally accepted guideline for good oral bioavailability. While not a violation, this level of conformational flexibility could have implications for binding to its biological target.

Exploration of Biological Activities and Structure Activity Relationships of N Thiazol 2 Yl Dodecanamide Analogues

Anticancer Activity Spectrum

Mechanistic Studies of Antiproliferative Effects (e.g., Apoptosis Induction, Cell Cycle Arrest, Enzyme Inhibition)

Thiazole-containing compounds have demonstrated significant potential in cancer therapy through various mechanisms that disrupt cancer cell proliferation and survival.

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Thiazole (B1198619) derivatives have been shown to trigger this process in cancer cells. For instance, studies on certain N-(5-benzylthiazol-2-yl)amide analogues revealed that they induce morphological changes in cancer cells consistent with apoptosis. researchgate.net One lead compound from this series was found to cause DNA damage in leukemic K-562 cells, a hallmark of apoptosis. researchgate.net The apoptotic cascade can be activated through various proapoptotic molecules, such as caspases and the release of cytochrome c. nih.gov In some cases, the pro-apoptotic effect of thiazole derivatives is linked to the inhibition of enzymes like ceramidases, leading to an increase in cellular ceramide content and subsequent activation of the apoptotic cascade. nih.gov Furthermore, some thiazole derivatives have been found to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins such as Bax and caspases (-3, -8). mdpi.com

Cell Cycle Arrest: Disruption of the normal cell cycle is another effective strategy to inhibit tumor growth. Analogues containing the thiazole moiety have been found to induce cell cycle arrest at different phases. For example, exposure of oral KB carcinoma cells to a related compound resulted in cell cycle arrest at the late S and G2/M phases. nih.gov Similarly, studies on human bladder cancer T24 cells showed that genistein, which has a different structure but is studied in the context of cell cycle, can induce G2/M phase arrest by down-regulating cyclin A and cyclin B1 levels and up-regulating the Cdk inhibitor p21WAF1/CIP1. mdpi.com This G2/M arrest is a common mechanism for various anticancer compounds, preventing the cell from entering mitosis and leading to cell death. mdpi.comfrontiersin.org In some instances, this cell cycle arrest is associated with the generation of reactive oxygen species (ROS). mdpi.comfrontiersin.org

Enzyme Inhibition: The antiproliferative effects of thiazole analogues are often rooted in their ability to inhibit key enzymes involved in cancer cell growth and survival. Topoisomerase II (Topo II) is one such target; its inhibition leads to double-strand breaks in DNA and ultimately triggers apoptosis. nih.gov Certain thiazole derivatives have been identified as Topo II inhibitors. nih.gov Additionally, thiazole-based compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. nih.gov For example, a series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were found to be dual inhibitors of PI3Kα and HDAC6, with one compound showing high potency against the L-363 cell line. nih.gov

Anti-inflammatory Properties Assessment

Thiazole and its fused derivatives, such as benzothiazole (B30560), represent an important class of compounds possessing a wide spectrum of biological activities, including anti-inflammatory effects. nih.gov The search for new anti-inflammatory drugs often focuses on molecules containing the benzothiazole nucleus. nih.gov Research has shown that incorporating a sulphonamide moiety into benzothiazole derivatives can lead to a synergistic anti-inflammatory effect. nih.gov For instance, the amidation of the 2-amino group of benzothiazole and the incorporation of a phenylsulphonamido group resulted in a compound that inhibited inflammation by 94.45% in nanomolar concentrations, comparable to the standard drug diclofenac. nih.gov Other studies on 1,3-thiazole derivatives have also demonstrated their potential as anti-inflammatory agents by inhibiting the release of pro-inflammatory cytokines like TNF-α. academie-sciences.frirb.hr

| Compound Type | Model | Effect | Reference |

| Benzothiazole derivative with phenylsulphonamido group | Carrageenan-induced paw edema | 94.45% inflammation inhibition | nih.gov |

| 1,3-Thiazole amides | LPS-induced cytokine release in PBMCs | Inhibition of TNF-α release | academie-sciences.frirb.hr |

| Isatin derivative (COPHCT) | Zymosan-induced air pouch | Reduced leukocyte migration and protein concentration | researchgate.net |

Antioxidant Capacity Investigations

The thiazole ring is a versatile scaffold that can contribute to the antioxidant activity of a molecule. nih.gov This is often achieved by influencing the bond dissociation energies of nearby functional groups involved in neutralizing reactive oxygen species (ROS). nih.gov The integration of thiazole-based compounds with polyphenolic structures, which are known for their ability to modulate oxidative stress, is a strategic approach to developing new therapies that target the interconnected pathways of oxidative stress and inflammation. mdpi.comnih.gov

Studies on thiazolyl-polyphenolic compounds have shown that the presence of phenolic hydroxyl groups can significantly enhance antioxidant activity. nih.gov In vitro assays confirmed that certain thiazole derivatives exhibit high efficacy in both radical scavenging and electron transfer mechanisms, with some compounds showing significantly lower IC50 values than reference antioxidants like ascorbic acid and Trolox. nih.gov For example, a catechol hydrazinyl-thiazole (CHT) molecule was designed and synthesized, demonstrating very good antioxidant activity in in vitro evaluations. mdpi.comresearchgate.net

| Assay | Compound Type | Observation | Reference |

| DPPH Radical Scavenging | Thiazolyl-polyphenolic compounds | Enhanced activity with phenolic hydroxyl groups | nih.gov |

| ABTS Radical Scavenging | 4-(2-(4-pyridyl)thiazol-4-yl)benzene-1,2-diol | Significantly lower IC50 than reference | mdpi.com |

| FRAP & RP Assays | Catechol hydrazinyl-thiazole (CHT) | Stronger ferric ion reduction than ascorbic acid and trolox | mdpi.com |

Enzyme Inhibitory Potential (e.g., Kinases, other relevant biological targets)

The thiazole scaffold is a key feature in the design of various enzyme inhibitors. Thiazole derivatives have shown efficacy in inhibiting several enzymes, particularly protein kinases, which are viable targets for cancer therapy. nih.gov

Kinases: Casein kinase II (CK2) and Cyclin-dependent kinase 2 (CDK2) are serine/threonine kinases implicated in cancer pathogenesis. Thiazole derivatives have been investigated as inhibitors of these kinases. nih.gov Furthermore, (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives have been identified as subtype-selective dual inhibitors of PI3Kα/HDAC6. nih.gov One compound, 21j, showed IC50 values of 2.9 nM and 26 nM against PI3Kα and HDAC6, respectively. nih.gov

Cholinesterases: Prompted by the anti-inflammatory effects of acetylcholinesterase (AChE) inhibitors, 1,3-thiazole derivatives have been investigated for their ability to inhibit both AChE and butyrylcholinesterase (BChE). academie-sciences.frirb.hr Some derivatives were found to be potent inhibitors with IC50 values in the micromolar range, with some showing selectivity for BChE over AChE. academie-sciences.fr

Other Enzymes: Thiazole derivatives have also been evaluated as inhibitors of other enzymes. For instance, thiazol-2-ylidene-benzamide derivatives have been identified as potent and selective inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP), an enzyme implicated in neoplastic diseases. researchgate.net Additionally, certain analogues act as inhibitors of ceramidases, which are involved in apoptosis regulation. nih.gov

| Enzyme Target | Thiazole Analogue Class | Potency (Example) | Reference |

| PI3Kα / HDAC6 | (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide | IC50 = 2.9 nM (PI3Kα), 26 nM (HDAC6) | nih.gov |

| Acetylcholinesterase (AChE) | Hydroxynaphthalenyl thiazole | IC50 = 1.78 µM | irb.hr |

| Butyrylcholinesterase (BChE) | Amide with quinoxaline (B1680401) system | Selective BChE inhibition | academie-sciences.fr |

| Alkaline Phosphatase (h-TNAP) | 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (B126) | IC50 = 0.079 µM | researchgate.net |

Comprehensive Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of N-(Thiazol-2-yl)dodecanamide analogues and their biological activity is crucial for designing more potent and selective therapeutic agents.

SAR studies have elucidated how modifications to different parts of the thiazole-based scaffold impact biological potency. For N-(thiazol-2-yl)-benzamide analogues acting as antagonists of the Zinc-Activated Channel (ZAC), modifications to both the thiazole and phenyl rings have been explored. nih.gov For instance, introducing different substituents on the phenyl ring can significantly alter the antagonist potency at ZAC. nih.gov

In the context of anticancer activity, SAR analysis of N-(5-benzylthiazol-2-yl)amide derivatives has shown that bioisosteric replacement of certain rings can significantly enhance anticancer potency. researchgate.net For example, replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring led to a compound with excellent anti-leukemic activity. researchgate.net The position and nature of substituents on the benzyl (B1604629) group also play a role in determining the potency and selectivity of these compounds. researchgate.net For antimicrobial activity, studies have shown that inserting a heterocyclic system at position-5 of the thiazole ring generally improves activity. mdpi.com

The thiazole ring itself is considered a significant pharmacophore core with extensive pharmaceutical applications. nih.gov The specific structural features required for a particular biological activity can be quite distinct.

For ZAC antagonism, the N-(thiazol-2-yl)-benzamide core is the essential pharmacophore. The SAR studies suggest that the spatial arrangement and electronic properties of the substituents on both the thiazole and benzamide moieties are critical for effective interaction with the receptor. nih.gov

For anticancer activity, the (5-benzylthiazol-2-yl)amide scaffold has been identified as a promising pharmacophore. researchgate.net The key requirements for high potency appear to include the 5-benzylthiazole core, an amide linker, and an appropriately substituted aromatic or heterocyclic ring attached to the amide nitrogen. The bioisosteric replacement studies highlight the importance of the electronic and steric properties of this distal ring system. researchgate.net

For enzyme inhibition, the pharmacophoric requirements vary depending on the target. For cholinesterase inhibition, the 1,3-thiazole nucleus is the base, with an amide group at position 2 being a common feature, inspired by the structure of Acotiamide. academie-sciences.frirb.hr The nature of the substituent on the amide or amine function at this position dictates the potency and selectivity towards AChE or BChE. academie-sciences.frirb.hr

Future Perspectives and Research Trajectories for N Thiazol 2 Yl Dodecanamide

Advanced Lead Optimization and Analog Design

Future efforts in the development of N-(Thiazol-2-yl)dodecanamide will likely focus on advanced lead optimization strategies to enhance efficacy, selectivity, and pharmacokinetic properties. Building upon initial structure-activity relationship (SAR) studies, medicinal chemists can employ a variety of techniques to design novel analogs with improved therapeutic profiles.

One promising approach involves the systematic modification of the dodecanamide (B72619) chain. Researchers may explore variations in chain length, the introduction of branching, or the incorporation of cyclic moieties to modulate lipophilicity and binding affinity. Furthermore, the thiazole (B1198619) ring itself offers multiple sites for substitution, allowing for the fine-tuning of electronic and steric properties. The synthesis and evaluation of a diverse library of analogs will be crucial in identifying next-generation compounds with superior performance.

| Modification Strategy | Rationale | Potential Outcome |

| Alteration of Dodecanamide Chain Length | Modulate lipophilicity and target engagement | Improved potency and pharmacokinetic profile |

| Introduction of Cyclic Moieties | Constrain conformational flexibility | Enhanced binding affinity and selectivity |

| Substitution on the Thiazole Ring | Fine-tune electronic and steric properties | Increased target specificity and reduced off-target effects |

These optimization efforts are often guided by computational modeling and simulation, which can predict the binding modes and affinities of novel analogs, thereby prioritizing synthetic efforts.

Multi-Target Drug Discovery Approaches

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by multi-target drug discovery, which aims to develop single therapeutic agents that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex diseases with multifactorial etiologies. The structural features of this compound make it an attractive candidate for development as a multi-target ligand.

Future research could explore the potential of this compound and its analogs to interact with a range of targets implicated in a particular disease. For instance, in the context of inflammatory disorders, analogs could be designed to inhibit both pro-inflammatory enzymes and cytokine receptors. This polypharmacological approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Elucidation of Novel Biological Targets and Pathways

While initial studies may have identified primary biological targets for this compound, a comprehensive understanding of its mechanism of action requires the elucidation of all relevant molecular interactions. Future research will likely employ a variety of unbiased screening approaches to identify novel targets and signaling pathways modulated by this compound.

Techniques such as chemical proteomics and phenotypic screening can be utilized to systematically probe the cellular interactome of this compound. The identification of novel binding partners and affected pathways will not only provide a more complete picture of the compound's biological activity but may also reveal new therapeutic opportunities for this chemical class. For example, research on related N-(thiazol-2-yl)-benzamide analogs has identified the Zinc-Activated Channel (ZAC) as a novel target, suggesting that this compound may also interact with this or other ion channels. nih.gov

Integration of Omics Technologies for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, future research will benefit from the integration of various "omics" technologies. nih.gov These high-throughput approaches can provide a systems-level view of the molecular and cellular changes induced by the compound.

| Omics Technology | Information Gained | Potential Application |

| Transcriptomics | Changes in gene expression patterns | Identification of downstream signaling pathways and biomarkers of drug response |

| Proteomics | Alterations in protein abundance and post-translational modifications | Elucidation of direct and indirect protein targets and affected cellular processes |

| Metabolomics | Perturbations in metabolic profiles | Understanding of the compound's impact on cellular metabolism and identification of metabolic vulnerabilities |

By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the compound's mechanism of action. nih.gov This systems-level understanding will be invaluable for predicting therapeutic efficacy, identifying potential off-target effects, and developing personalized medicine strategies. nih.gov

Q & A

Basic: What are the key synthetic strategies for preparing N-(Thiazol-2-yl)dodecanamide?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with cyclization to form the thiazole core, followed by amide bond formation. For example:

- Thiazole ring formation: Cyclization of thiourea derivatives with α-haloketones or α-haloacids under basic conditions (e.g., KOH/EtOH) .

- Amide coupling: Reaction of dodecanoic acid derivatives (e.g., acyl chlorides) with 2-aminothiazole using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU .

- Optimization: Critical parameters include solvent choice (DMF, dichloromethane), temperature control (40–80°C), and inert atmospheres to prevent oxidation .

Reaction progress is monitored via TLC, and purity is ensured through recrystallization or column chromatography .

Basic: How is the purity and structural integrity of this compound confirmed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR verify the presence of the thiazole ring (e.g., signals at δ 7.5–8.0 ppm for thiazole protons) and the dodecanamide chain (alkyl protons at δ 1.2–1.6 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 311.2 for CHNOS) .

- Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1650 cm) and thiazole C=N (~1550 cm) .

Advanced: What reaction mechanisms govern the synthesis of this compound derivatives?

Methodological Answer:

- Thiazole Formation: Proceeds via the Hantzsch thiazole synthesis mechanism, where thiourea reacts with α-haloketones to form a thioamide intermediate, followed by cyclization .

- Amide Bond Formation: Acyl chloride reacts with 2-aminothiazole through nucleophilic acyl substitution, requiring anhydrous conditions to avoid hydrolysis .

- Side Reactions: Competing pathways include oxidation of thiazole sulfur or incomplete cyclization, mitigated by optimizing reaction time and stoichiometry .

Advanced: How does tautomerism in the thiazole ring influence the bioactivity of this compound?

Methodological Answer:

- Structural Dynamics: The thiazole ring exhibits tautomerism between thiol-thione forms, altering electron distribution and hydrogen-bonding capacity. For example, excited-state proton transfer (ESPT) in analogous compounds enhances photophysical properties .

- Biological Implications: Tautomeric states may affect binding to enzymes (e.g., kinase inhibition). DFT calculations and time-resolved fluorescence spectroscopy are used to study tautomer populations and their impact on activity .

Advanced: How can researchers resolve contradictions in cytotoxicity data for this compound analogs?

Methodological Answer:

- Assay Variability: Discrepancies may arise from differences in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. resazurin), or compound stability in culture media .

- Data Normalization: Include positive controls (e.g., doxorubicin) and validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

- Structural Confounders: Impurities or tautomerism (see FAQ 4) may alter bioactivity; ensure compound purity via HPLC and characterize tautomer ratios .

Advanced: What computational methods predict the binding modes of this compound to biological targets?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate interactions with enzymes (e.g., BRAF V600E kinase). The thiazole ring often forms π-π stacking with aromatic residues, while the dodecanamide chain occupies hydrophobic pockets .

- MD Simulations: Molecular dynamics (e.g., GROMACS) assess binding stability over time, identifying key hydrogen bonds (e.g., between the amide NH and Asp594 in BRAF) .

Advanced: How do substituents on the thiazole ring modulate the physicochemical properties of this compound?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Nitro or chloro substituents increase electrophilicity, enhancing reactivity in nucleophilic environments (e.g., enzyme active sites) .

- Lipophilicity: Longer alkyl chains (e.g., dodecanamide) improve membrane permeability, quantified via logP calculations (e.g., ClogP = 5.2) .

- Solubility: Polar groups (e.g., morpholine) appended to the thiazole nitrogen improve aqueous solubility, critical for in vivo studies .

Advanced: What strategies optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- Metabolic Stability: Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation sites, assessed via liver microsome assays .

- Half-Life Extension: PEGylation of the dodecanamide chain or formulation in liposomes enhances circulation time .

- Toxicity Mitigation: Structure-activity relationship (SAR) studies identify and remove toxicophores (e.g., replacing thiophene with pyridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.